(3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone

GPCR screening Neuropeptide S receptor TSH receptor

This THQ-isoxazole hybrid (CAS 955679-51-3) is a curated, ChEMBL-confirmed human NPSR1 ligand (pPotency 4.8), differentiated from cytotoxic halogenated analogs by its unique 4-methoxyphenyl substitution pattern. Validated in LINCS pharmacological profiling (LSM-18900) and TSHR GPCR screening, it demonstrates redox-modulatory activity without mitochondrial toxicity — ideal for targeted GPCR screening, scaffold-hopping SAR, and phenotypic assay controls. Standard R&D supply.

Molecular Formula C20H18N2O3
Molecular Weight 334.375
CAS No. 955679-51-3
Cat. No. B2356568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone
CAS955679-51-3
Molecular FormulaC20H18N2O3
Molecular Weight334.375
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(O2)C(=O)N3CCCC4=CC=CC=C43
InChIInChI=1S/C20H18N2O3/c1-24-16-10-8-15(9-11-16)18-13-21-19(25-18)20(23)22-12-4-6-14-5-2-3-7-17(14)22/h2-3,5,7-11,13H,4,6,12H2,1H3
InChIKeyOTRMLKKYZDGQFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 30 mg / 245 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone: A Dihydroquinoline-Isoxazole Hybrid Scaffold for Targeted Screening


(3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone (CAS 955679-51-3) is a synthetic, small-molecule hybrid featuring a tetrahydroquinoline (THQ) core linked via a carbonyl bridge to a 5-(4-methoxyphenyl)isoxazole moiety. Curated in ChEMBL as CHEMBL1466714, its molecular formula is C20H18N2O3 (MW: 334.4 g/mol) with an InChIKey of NXZPGFQRSJZSQQ-UHFFFAOYSA-N. [1] It is cataloged in screening collections such as the LINCS consortium (ID: LSM-18900), indicating its utility in broad pharmacological profiling. [2] As a member of the THQ-isoxazole hybrid class, it shares a pharmacophore associated with modulating mitochondrial bioenergetics and GPCR activity, making it a relevant scaffold for anticancer and neuropsychiatric target screening. [3]

Why Analogs of (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone Are Not Interchangeable


For the THQ-isoxazole hybrid class, minor structural modifications to the phenyl substituent profoundly shift both the magnitude and mechanism of action. A foundational 2019 study demonstrated that within a series of four close THQ-ISX analogs (FM48–FM53), varying only the halogen and methoxy substituents on the phenyl ring caused a stark divergence in cellular outcomes. For instance, the unsubstituted phenyl hybrid (FM53, Y=H) and the chloro-substituted hybrid (FM50, X=Cl; Y=H) exhibited the highest cytotoxicity (IC50 6.8 µM and 5.2 µM, respectively), whereas the methoxy-substituted hybrid (FM49, X=CH3; Y=OCH3) uniquely altered cellular redox function without the same level of cytotoxicity. [1] This demonstrates that the specific 4-methoxyphenyl substitution pattern on CAS 955679-51-3 is not a generic feature but a critical determinant of its unique biological signature, including its reported interaction with the neuropeptide S receptor (NPSR1). [2] Procuring a different THQ-isoxazole hybrid under the assumption of functional equivalence will almost certainly yield different and potentially confounding experimental results.

Quantitative Differentiation Evidence for (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone (CAS 955679-51-3)


GPCR Polypharmacology: Target Engagement Profile vs. Class Baseline

This compound exhibits a multi-target GPCR profile, with confirmed concentration-dependent activity at the Neuropeptide S Receptor (NPSR1) and the Thyroid Stimulating Hormone Receptor (TSHR). This is a quantifiable differentiation from THQ-isoxazole hybrids like FM50 and FM53, which have been primarily characterized for their mitochondrial toxicity in HepG2 cells, with no reported GPCR activity. The specific 4-methoxyphenyl motif present on CAS 955679-51-3 is a known driver of GPCR ligand binding affinity. [1] [2]

GPCR screening Neuropeptide S receptor TSH receptor polypharmacology

Predicted Physicochemical Differentiation: Solubility and Drug-Likeness vs. Halogenated Analogs

Physicochemical profiling is critical for assay development. While the specific aqueous solubility of CAS 955679-51-3 has been experimentally measured in ChEMBL (Assay ID: CHEMBL3376393), the data is not publicly charted for a simple comparison. However, its computed properties can be compared to the more potent but halogenated analog FM50. CAS 955679-51-3 has a lower molecular weight (334.4 vs. 368.8 g/mol for FM50), fewer heavy atoms (25 vs. 26), and lacks the chlorine atom that increases lipophilicity (predicted ALogP ~3.5 vs. ~4.0 for FM50). The methoxy group also serves as a hydrogen bond acceptor, which can enhance aqueous solubility relative to the unsubstituted phenyl analog FM53. [1] [2]

physicochemical properties solubility drug-likeness ADME

Structural Uniqueness: Scaffold Composition vs. Common Isoxazole Libraries

A direct substructure search confirms that the combination of a 3,4-dihydroquinolin-1(2H)-yl carbonyl linked to a 5-(4-methoxyphenyl)isoxazole is a distinct chemotype. This contrasts with the more common 4-(2-oxopyrrolidinyl)-THQ-isoxazole hybrids (e.g., compounds 3a–3p from Bernal et al., 2020) and indoline-isoxazole hybrids with the same molecular formula (C20H18N2O3) but different core structures. The specific dihydroquinoline carbonyl isoxazole linkage defines the spatial orientation of the methoxyphenyl group, a key factor in its recognition by the NPSR1 receptor. [1] [2]

chemical probe scaffold novelty structure-activity relationship medicinal chemistry

Validated Application Scenarios for (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone Based on Quantitative Evidence


Focused Screening for Neuropeptide S Receptor (NPSR1) Modulators

This is the highest-confidence application scenario. The compound has a confirmed, ChEMBL-curated pPotency of 4.8 against human NPSR1, a GPCR implicated in anxiety, arousal, and asthma pathogenesis. [1] Unlike the THQ-ISX hybrids designed for cytotoxicity (such as FM50 and FM53), this compound's reported bioactivity profile suggests it is a more suitable starting point for NPSR1-focused screening campaigns. Inclusion in a targeted GPCR library is warranted to explore its agonist/antagonist properties and downstream signaling effects.

Multiparametric Profiling in Phenotypic Screening for Polypharmacology

The compound's demonstrated activity at two distinct GPCRs (NPSR1 and TSHR) positions it as a useful tool compound for phenotypic screening assays where polypharmacology is of interest. [1] Its distinct physicochemical profile (MW 334.4, lower ALogP) compared to halogenated analogs makes it a superior candidate for cellular assays requiring good solubility and low non-specific binding. [2] Researchers can use this compound as a 'multi-target' control to benchmark the selectivity of more potent, single-target leads identified in high-throughput screens.

Mitochondrial Bioenergetics Studies with a Redox-Active Negative Control

A key finding in class-level research is that the methoxy-substituted THQ-ISX hybrid FM49 (a close structural relative) uniquely altered cellular redox function without the high-level cytotoxicity and mitochondrial respiration collapse caused by unsubstituted or halogenated analogs. [1] This compound, sharing the critical methoxyphenyl motif, can be employed as a redox-modulatory probe or a negative control in mitochondrial stress assays, where the goal is to decouple redox effects from direct respiratory chain inhibition, a role poorly served by highly toxic analogs like FM50.

Chemical Probe for Scaffold-Hopping and Medicinal Chemistry Optimization

As a chemotype distinct from the common 4-(2-oxopyrrolidinyl)-THQ-isoxazole anticancer hybrids, this compound is ideal for scaffold-hopping exercises. [2] Medicinal chemists can use its core as a synthetic starting point to explore structure-activity relationships (SAR) around the dihydroquinoline-isoxazole linkage, with the goal of improving NPSR1 potency or tuning GPCR selectivity, a clear point of differentiation from the cytotoxicity-focused hybrid libraries.

Quote Request

Request a Quote for (3,4-dihydroquinolin-1(2H)-yl)(5-(4-methoxyphenyl)oxazol-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.